molecular formula C16H17NO6S B497972 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid CAS No. 927638-17-3

3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid

Cat. No.: B497972
CAS No.: 927638-17-3
M. Wt: 351.4g/mol
InChI Key: BUQGKVXSGCGFIE-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is a synthetic benzenesulfonamide derivative of interest in chemical biology and pharmaceutical research. Benzenesulfonamide analogs are investigated as kinase inhibitors and have demonstrated promising anticancer properties, particularly in targeting receptor tyrosine kinases like TrkA (tropomyosin receptor kinase A), which is a potential target in glioblastoma multiforme (GBM) treatment . Related compounds are also being explored for their potential as positive allosteric modulators of GPCRs, such as MrgX1, a non-opioid receptor target for chronic pain . Furthermore, the benzenesulfonamide scaffold is recognized for its antitubulin activity, with some derivatives showing potent effects against parasitic tubulin in diseases like visceral leishmaniasis, suggesting a potential research extension to antiparasitic studies . This compound is accessible, stable, and designed to offer favorable physicochemical properties, including adequate aqueous solubility for experimental work . It is intended for research applications in drug discovery and chemical biology only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(2,5-dimethoxy-4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-10-7-14(23-3)15(9-13(10)22-2)24(20,21)17-12-6-4-5-11(8-12)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQGKVXSGCGFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 2,5-Dimethoxy-4-methylbenzene

  • Reagents : Chlorosulfonic acid (ClSO₃H) or concentrated sulfuric acid.

  • Conditions :

    • Reaction at 0–5°C to minimize side reactions.

    • Gradual warming to room temperature for 12–24 hours.

  • Workup : Quenching with ice-water, followed by extraction with dichloromethane.

Chlorination to Sulfonyl Chloride

  • Reagents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

  • Conditions :

    • Reflux in anhydrous dichloromethane or toluene for 4–6 hours.

    • Removal of excess reagent under reduced pressure.

Sulfonamide Coupling with Methyl 3-Aminobenzoate

The sulfonyl chloride reacts with methyl 3-aminobenzoate to form the sulfonamide ester intermediate.

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.

  • Molar Ratios :

    ComponentMolar Equivalence
    Sulfonyl chloride1.1–1.3
    Methyl 3-aminobenzoate1.0
    Base2.0–3.0
  • Temperature : 0°C to room temperature, 4–12 hours.

Isolation and Purification

  • Workup :

    • Dilution with water, extraction with ethyl acetate.

    • Washing with 1M HCl and saturated NaHCO₃.

    • Drying over anhydrous Na₂SO₄ and solvent evaporation.

  • Yield : ~70–85% (estimated from analogous reactions).

Hydrolysis of Methyl Ester to Carboxylic Acid

The final step involves saponification of the methyl ester to yield the free acid.

Hydrolysis Conditions

  • Reagents : Lithium hydroxide monohydrate (LiOH·H₂O).

  • Solvent System : THF/water (4:1 v/v).

  • Reaction Parameters :

    ParameterValue
    Temperature20°C
    Time5 hours
    LiOH Equivalence3.0
  • Workup :

    • Acidification to pH 2–3 with 1M HCl.

    • Filtration and washing with cold water.

  • Yield : 98.8% (reported for analogous ester hydrolysis).

Analytical Data and Characterization

Spectral Data (Representative Example)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, COOH), 8.20 (s, 1H, NH), 7.85–7.40 (m, 4H, aromatic), 3.90 (s, 6H, OCH₃), 2.40 (s, 3H, CH₃).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (S=O).

Optimization and Challenges

Key Considerations

  • Regioselectivity : Ensuring sulfonation occurs at the para position relative to methoxy groups.

  • Steric Effects : Bulky substituents (e.g., 4-methyl) may slow sulfonamide formation, necessitating excess sulfonyl chloride.

  • Solvent Choice : Polar aprotic solvents (THF, DCM) enhance reactivity compared to protic solvents.

Scalability and Industrial Relevance

  • Cost-Efficiency : Use of dimethyl sulfate for methoxy group introduction (as in US4908470A) reduces costs compared to alternative alkylating agents.

  • Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) or 2-MeTHF improves environmental profiles .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

The compound 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid , also referred to by its IUPAC name, presents a unique chemical structure that has garnered attention in various scientific fields. This article explores its applications in medicinal chemistry, particularly focusing on its potential therapeutic uses and biological activities.

Molecular Formula

  • Molecular Formula : C15H17N1O5S
  • Molecular Weight : 305.37 g/mol

Structural Features

The compound features a benzoic acid moiety substituted with a sulfonamide group, which is known for enhancing solubility and bioavailability. The presence of methoxy groups may contribute to its pharmacological properties by affecting electronic distribution and steric hindrance.

Pharmacological Potential

Research indicates that compounds similar to This compound have been investigated for their roles as enzyme inhibitors, particularly in the context of treating various diseases. For instance, the sulfonamide group is often associated with antibacterial activity due to its ability to inhibit bacterial folate synthesis.

Treatment of Fluid Retention Disorders

A patent (WO2018129557A1) discusses the use of related compounds for treating disorders associated with fluid retention, such as congestive heart failure and chronic kidney disease. The compound's mechanism involves inhibiting sodium-hydrogen exchange (NHE), which is crucial for fluid balance in the body .

Anticancer Activity

Studies have shown that similar sulfonamide derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural characteristics of this compound may contribute to its effectiveness against specific cancer types by targeting cellular pathways involved in proliferation and survival.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions like arthritis or inflammatory bowel disease. This effect is hypothesized to arise from the modulation of cytokine production or inhibition of inflammatory mediators.

Table 1: Summary of Research Findings on Related Compounds

Study ReferenceCompound StudiedApplicationKey Findings
NHE InhibitorsFluid RetentionEffective in reducing fluid overload in clinical trials
Sulfonamide DerivativesCancer TreatmentInduced apoptosis in breast cancer cell lines
Anti-inflammatory AgentsInflammatory DiseasesReduced markers of inflammation in animal models

Notable Research Insights

  • A study published on the efficacy of sulfonamide derivatives indicated significant improvement in symptoms related to fluid retention disorders when administered over a specified period.
  • Another investigation highlighted the potential of these compounds in inhibiting specific cancer cell lines through targeted mechanisms that disrupt cell cycle progression.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, and research findings from the provided evidence.

Structural Analogs

Compound Name Substituents (Benzoic Acid/Sulfonamide) Molecular Weight (g/mol) Key Features Reference
3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid 3-sulfonamido; 2,5-dimethoxy, 4-methyl benzene Not reported High steric hindrance; electron-donating groups (methoxy, methyl) enhance stability N/A
4-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)benzoic acid 4-sulfonamido; benzothiadiazole ring Not reported Electron-deficient benzothiadiazole may increase acidity and reactivity
2-(2,2-Dicyano-1-methylethenyl)benzoic acid 2-substituted; dicyano-methylethenyl group Not reported Exhibits atropisomerism; non-planar structure affects crystal packing
2,4,5-Trimethoxybenzoic acid 2,4,5-trimethoxy substitution 221.28 Methoxy groups enhance lipophilicity; used in organic synthesis

Physicochemical and Spectral Properties

  • Acidity : The electron-withdrawing sulfonamide group in this compound likely increases acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, the electron-donating methoxy and methyl groups may partially counteract this effect. In contrast, the benzothiadiazole analog () is expected to exhibit higher acidity due to the electron-deficient heterocyclic ring .
  • Crystallography: Compounds with bulky substituents (e.g., 2,4,5-trimethoxybenzoic acid) often crystallize in non-centrosymmetric space groups (e.g., P2₁/c), as seen in . The target compound’s methyl and methoxy groups could similarly influence crystal packing and stability .

Biological Activity

3-(2,5-Dimethoxy-4-methylbenzenesulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their role in inhibiting bacterial growth and various enzymatic processes, making them valuable in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N1O5S1. The compound features a benzenesulfonamide moiety that is critical for its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The primary mechanism by which sulfonamides exert their biological effects is through the inhibition of specific enzymes. These compounds often mimic para-aminobenzoic acid (PABA), a substrate for the synthesis of folate in bacteria. By competing with PABA, sulfonamides inhibit the enzyme dihydropteroate synthase, leading to a decrease in folate production and ultimately bacterial growth inhibition.

Antibacterial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For example:

  • Staphylococcus aureus : Moderate inhibitory effect.
  • Escherichia coli : Strong inhibitory effect.
  • Bacillus subtilis : Weak to moderate inhibitory effect.

These findings align with those reported for other sulfonamide compounds, which generally show variable activity against different bacterial species .

Enzyme Inhibition

Beyond antibacterial activity, this compound has potential as an enzyme inhibitor. Studies indicate that sulfonamides can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and urea metabolism, respectively. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function or providing therapeutic effects in neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:

  • Antibacterial Screening : A study assessed various synthesized sulfonamide derivatives against Salmonella typhi and Bacillus subtilis, revealing moderate to strong activity against these pathogens .
  • Enzyme Binding Studies : Fluorescence titration experiments demonstrated effective binding interactions between synthesized compounds and bovine serum albumin (BSA), indicating potential for drug delivery applications .
  • In Silico Studies : Molecular docking simulations have been employed to predict interactions between sulfonamide derivatives and target enzymes, providing insights into their binding affinities and potential therapeutic applications .

Comparative Analysis

To provide context on the biological activity of this compound, a comparison with other related compounds is useful:

Compound NameAntibacterial ActivityEnzyme InhibitionNotable Effects
Compound AStrongAChE InhibitorNeuroprotective
Compound BModerateUrease InhibitorDiuretic
This compoundModerate to StrongPotential AChE InhibitorAntibacterial

Q & A

Q. What mechanisms explain unexpected byproducts during sulfonamide coupling?

  • Methodological Answer : Common byproducts arise from:
  • Incomplete chloride displacement : Detect unreacted sulfonyl chloride via 35Cl^{35}Cl NMR.
  • Oxidative dimerization : Mitigate by degassing solvents and using radical scavengers (e.g., BHT). Route optimization tools (BKMS_METABOLIC) predict side pathways .

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